N'-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-2-oxo-1,2-dihydroquinoline-4-carbohydrazide
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Overview
Description
2-HYDROXY-N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE typically involves the condensation reaction between 2-hydroxyquinoline-4-carbohydrazide and 2-hydroxy-5-methoxy-3-nitrobenzaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution and nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction could produce aminoquinoline derivatives.
Scientific Research Applications
2-HYDROXY-N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-HYDROXY-N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE
- (E)-N’-(3-NITROBENZYLIDENE)-2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ACETOHYDRAZIDE
Uniqueness
2-HYDROXY-N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential anticancer properties make it particularly noteworthy compared to similar compounds .
Properties
Molecular Formula |
C18H14N4O6 |
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Molecular Weight |
382.3 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylideneamino]-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C18H14N4O6/c1-28-11-6-10(17(24)15(7-11)22(26)27)9-19-21-18(25)13-8-16(23)20-14-5-3-2-4-12(13)14/h2-9,24H,1H3,(H,20,23)(H,21,25)/b19-9+ |
InChI Key |
MACLGDAFPGOGFF-DJKKODMXSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=N/NC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NNC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
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